molecular formula C32H24CrN8NaO8+ B12700938 Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) CAS No. 51888-17-6

Sodium bis(8-amino-1-((2-hydroxy-4-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

Cat. No.: B12700938
CAS No.: 51888-17-6
M. Wt: 723.6 g/mol
InChI Key: PEFPNPCLGAUCLG-UHFFFAOYSA-N
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Description

Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) is a complex compound with a unique structure that includes a chromate ion coordinated with two azo-dye ligands. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) typically involves the following steps:

    Preparation of Azo Dye Ligands: The azo dye ligands are synthesized through a diazotization reaction, where an aromatic amine reacts with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with a naphthol derivative to form the azo dye.

    Complexation with Chromate Ion: The synthesized azo dye ligands are then reacted with a chromate salt, such as sodium chromate, under controlled pH conditions to form the final complex.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) undergoes various chemical reactions, including:

    Oxidation: The chromate ion can participate in oxidation reactions, where it acts as an oxidizing agent.

    Reduction: The azo groups in the ligands can be reduced to amines under specific conditions.

    Substitution: The compound can undergo substitution reactions where the azo ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

    Substitution: Ligand exchange reactions often involve the use of other chromate salts or complexing agents.

Major Products

    Oxidation: The major products include oxidized forms of the azo ligands and reduced chromate ions.

    Reduction: The major products are the corresponding amines and reduced chromate species.

    Substitution: The products depend on the substituting ligands used in the reaction.

Scientific Research Applications

Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) has several scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various metal ions.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) involves its ability to form stable complexes with metal ions and other molecules. The chromate ion acts as a central coordinating entity, while the azo ligands provide additional stability and specificity to the complex. This compound can interact with various molecular targets, including proteins and nucleic acids, through coordination bonds and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
  • Sodium bis[8-amino-1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)

Uniqueness

Sodium bis[8-amino-1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-) is unique due to its specific azo dye ligands, which provide distinct color properties and stability. Its ability to form stable complexes with a wide range of metal ions and biomolecules makes it particularly valuable in various scientific and industrial applications.

Properties

CAS No.

51888-17-6

Molecular Formula

C32H24CrN8NaO8+

Molecular Weight

723.6 g/mol

IUPAC Name

sodium;8-amino-1-[(2-hydroxy-4-nitrophenyl)diazenyl]naphthalen-2-ol;chromium

InChI

InChI=1S/2C16H12N4O4.Cr.Na/c2*17-11-3-1-2-9-4-7-13(21)16(15(9)11)19-18-12-6-5-10(20(23)24)8-14(12)22;;/h2*1-8,21-22H,17H2;;/q;;;+1

InChI Key

PEFPNPCLGAUCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.C1=CC2=C(C(=C1)N)C(=C(C=C2)O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])O.[Na+].[Cr]

Origin of Product

United States

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